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molecular formula C10H14O3 B1590195 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 37503-42-7

2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B1590195
M. Wt: 182.22 g/mol
InChI Key: PHSXOZKMZYKHLY-UHFFFAOYSA-N
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Patent
US06165672

Procedure details

Cyclopentadiene (66 g) and 140 g of 2-hydroxyethyl acrylate were dissolved in 500 g of THF solvent. After the reaction at 30° C. for 24 hours, the solvent was removed by rotary evaporator. The residue was distilled under reduced pressure to obtain 148 g of 2-hydroxyethyl 5-norbornene-carboxylate as a mixture of endo and exo (yield: 72%). NMR spectral data of the resulting compound (21) is shown in FIG. 4.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[C:6]([O:10][CH2:11][CH2:12][OH:13])(=[O:9])[CH:7]=[CH2:8]>C1COCC1>[CH:2]12[CH2:1][CH:5]([CH:7]([C:6]([O:10][CH2:11][CH2:12][OH:13])=[O:9])[CH2:8]1)[CH:4]=[CH:3]2

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
140 g
Type
reactant
Smiles
C(C=C)(=O)OCCO
Name
Quantity
500 g
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction at 30° C. for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed by rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C12C=CC(C(C1)C(=O)OCCO)C2
Measurements
Type Value Analysis
AMOUNT: MASS 148 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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